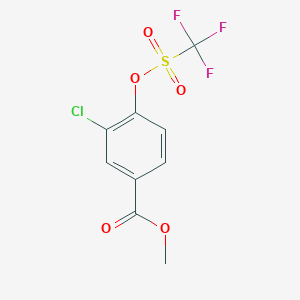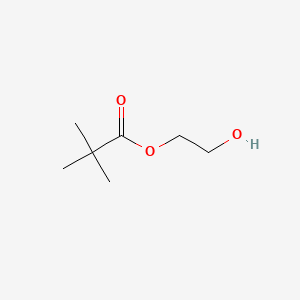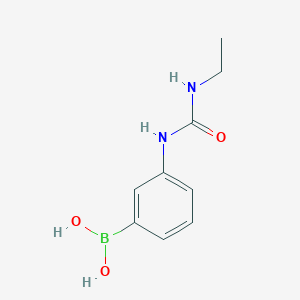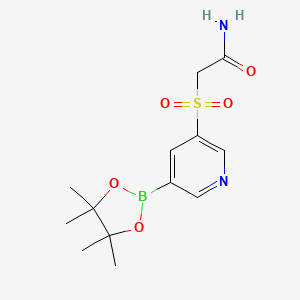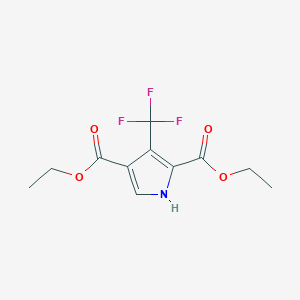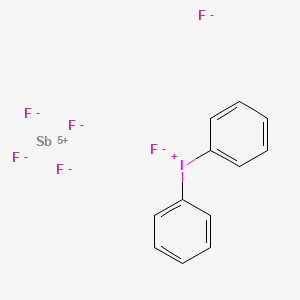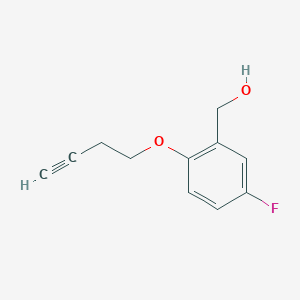
(2-But-3-ynoxy-5-fluorophenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-But-3-ynoxy-5-fluorophenyl)methanol is an organic compound with the molecular formula C11H11FO2 It is a derivative of phenylmethanol, where the phenyl ring is substituted with a fluorine atom and a but-3-ynoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-But-3-ynoxy-5-fluorophenyl)methanol typically involves the reaction of 5-fluoro-2-hydroxybenzaldehyde with but-3-yn-1-ol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the benzaldehyde is replaced by the but-3-ynoxy group. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
(2-But-3-ynoxy-5-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane derivative.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-but-3-ynoxy-5-fluorobenzaldehyde or 2-but-3-ynoxy-5-fluorobenzoic acid.
Reduction: Formation of 2-but-3-ynoxy-5-fluorophenylmethane.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
科学研究应用
(2-But-3-ynoxy-5-fluorophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of (2-But-3-ynoxy-5-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the but-3-ynoxy group can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
(2-Fluorophenyl)methanol: Lacks the but-3-ynoxy group, resulting in different chemical and biological properties.
(2-But-3-ynoxyphenyl)methanol: Lacks the fluorine atom, which can affect its reactivity and interactions.
(2-But-3-ynoxy-5-chlorophenyl)methanol:
Uniqueness
(2-But-3-ynoxy-5-fluorophenyl)methanol is unique due to the combination of the fluorine atom and the but-3-ynoxy group on the phenyl ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C11H11FO2 |
|---|---|
分子量 |
194.20 g/mol |
IUPAC 名称 |
(2-but-3-ynoxy-5-fluorophenyl)methanol |
InChI |
InChI=1S/C11H11FO2/c1-2-3-6-14-11-5-4-10(12)7-9(11)8-13/h1,4-5,7,13H,3,6,8H2 |
InChI 键 |
WZHPLIGKOXWBSW-UHFFFAOYSA-N |
规范 SMILES |
C#CCCOC1=C(C=C(C=C1)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


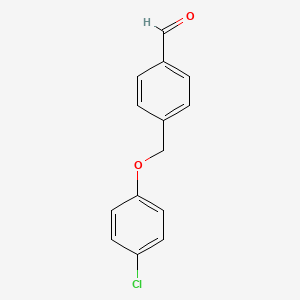
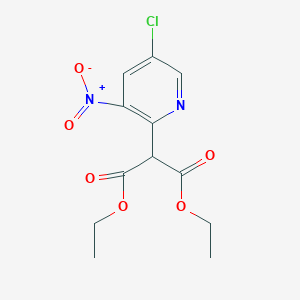
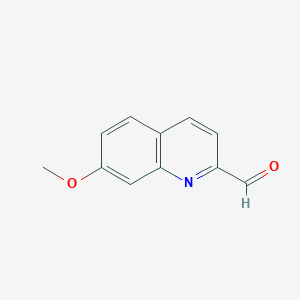
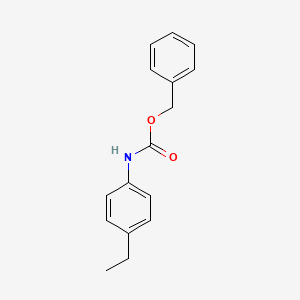

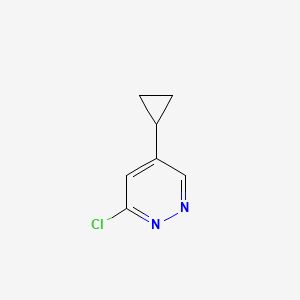
![3,4a-Dichloro-10a-(3,7-dimethyl-2,6-octadienyl)-3,4,4a,10a-tetrahydro-6,8-dihydroxy-2,2,7-trimethyl-2h-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B13981829.png)
![6-Cyclopropylimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13981844.png)
